Levalbuterol

Catalog No.
S591464
CAS No.
34391-04-3
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levalbuterol

CAS Number

34391-04-3

Product Name

Levalbuterol

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1

InChI Key

NDAUXUAQIAJITI-LBPRGKRZSA-N

SMILES

Array

Synonyms

Hydrochloride, Levalbuterol, Hydrochloride, Levosalbutamol, Levalbuterol, Levalbuterol Hydrochloride, Levosalbutamol Hydrochloride, Xopenex

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O

The exact mass of the compound Levalbuterol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levalbuterol is the pharmacologically active (R)-enantiomer of albuterol (salbutamol), a widely used short-acting β2-adrenergic receptor agonist.[1] Its primary function is to relax airway smooth muscle, leading to bronchodilation.[2][3] Unlike its racemic parent compound, which contains an equal mixture of (R)- and (S)-enantiomers, Levalbuterol provides targeted β2-adrenergic activity. This enantiopure composition is the critical differentiator for research and formulation applications where the effects of the (S)-enantiomer are undesirable or introduce experimental variability.

Substituting Levalbuterol with racemic albuterol introduces the (S)-enantiomer, which is not inert and creates significant experimental and physiological confounds. The (S)-enantiomer possesses negligible affinity for the β2-receptor and provides no bronchodilatory benefit.[4][5] More critically, preclinical studies indicate that (S)-albuterol can exert opposing effects, including promoting pro-inflammatory pathways, increasing intracellular calcium, and potentially exacerbating airway hyperreactivity.[4][6][7] Because the (S)-enantiomer is metabolized up to 10 times more slowly than Levalbuterol ((R)-enantiomer), it can accumulate, leading to paradoxical effects that confound research results and clinical outcomes.[5][8] Therefore, for assays requiring precise β2-receptor modulation or studies on airway inflammation, using the racemic mixture is unsuitable.

Superior Target Affinity: Over 100-Fold Higher Binding to β2-Adrenergic Receptor than (S)-Albuterol

Levalbuterol's therapeutic action is rooted in its high-affinity binding to the β2-adrenergic receptor. In vitro binding studies confirm that Levalbuterol ((R)-albuterol) has approximately a 100-fold greater binding affinity for the human β2-adrenergic receptor compared to its distomer, (S)-albuterol.[9][10][11] Furthermore, Levalbuterol demonstrates a 2-fold greater binding affinity than racemic albuterol, indicating that the presence of the (S)-enantiomer in the racemate effectively dilutes the concentration of the active compound at the target site.[12]

Evidence Dimensionβ2-Adrenergic Receptor Binding Affinity
Target Compound DataHigh Affinity (Levalbuterol)
Comparator Or Baseline(S)-Albuterol: ~100-fold lower affinity. Racemic Albuterol: ~2-fold lower affinity.
Quantified Difference~100x vs. (S)-Albuterol; ~2x vs. Racemic Albuterol
ConditionsIn vitro human beta-adrenergic receptor binding assays.

For quantitative pharmacology and screening, using the enantiopure compound ensures that observed effects are directly attributable to high-affinity β2-receptor engagement, eliminating confounding from the low-affinity, non-specific binding of the distomer.

Elimination of Pro-Inflammatory Signaling Associated with the (S)-Enantiomer

Beyond its inertness at the β2-receptor, (S)-albuterol actively engages in detrimental signaling. In human bronchial smooth muscle cells, (S)-albuterol treatment led to a significant activation of the pro-inflammatory pathways PI3 kinase and NF-κB.[9] In contrast, Levalbuterol ((R)-albuterol) demonstrated the opposite effect.[9] Further studies in murine mast cells showed that (S)-albuterol increased the secretion of histamine and IL-4 by approximately 18.3% and 58.8% respectively, while Levalbuterol had no such effect.[10] Procuring Levalbuterol is therefore essential to avoid inadvertently triggering these pro-inflammatory and pro-constrictory cellular responses inherent to the racemic mixture.

Evidence DimensionInflammatory Mediator Release (IL-4)
Target Compound DataNo effect on IL-4 secretion (Levalbuterol)
Comparator Or Baseline(S)-Albuterol: ~58.8% increase in IL-4 secretion
Quantified DifferenceLevalbuterol avoids the ~59% increase in IL-4 caused by the (S)-enantiomer.
ConditionsIgE-stimulated murine mast cells treated with albuterol enantiomers.

This evidence is critical for immunology and cell biology buyers; using racemic albuterol can introduce pro-inflammatory artifacts, compromising data integrity in studies of airway inflammation or anti-inflammatory drug screening.

Greater Functional Potency: Equivalent Bronchodilation at a Lower Dose Compared to Racemic Albuterol

The functional benefit of using the pure eutomer is evident in physiological response. In a clinical study of patients with asthma, 0.63 mg of Levalbuterol provided bronchodilation (measured by FEV1) equivalent to a 2.50 mg dose of racemic albuterol.[9] This demonstrates that approximately half the mass of the active enantiomer is required to achieve the same therapeutic effect as the racemate, which is 50% comprised of the less active, potentially detrimental (S)-albuterol.[9] The higher dose of Levalbuterol (1.25 mg) provided the greatest increase and duration in FEV1 improvement, surpassing the 2.50 mg racemic dose.[9]

Evidence DimensionBronchodilation (FEV1 Improvement)
Target Compound Data0.63 mg Levalbuterol
Comparator Or Baseline2.50 mg Racemic Albuterol
Quantified DifferenceComparable effect at approximately 1/4 of the total compound mass (or 1/2 the dose of the active enantiomer)
ConditionsRandomized, double-blind, crossover study in patients with mild to moderate persistent asthma.

For researchers developing dose-response curves or formulating preparations, this demonstrates that Levalbuterol provides a more potent and efficient response, reducing the total required compound mass and minimizing potential off-target effects from the (S)-isomer.

Formulation Advantage: High Aqueous Solubility of the Hydrochloride Salt

For applications requiring aqueous stock solutions, such as in vitro assays, cell culture, or nebulized formulations, the salt form of Levalbuterol is a key procurement consideration. Levalbuterol hydrochloride exhibits high water solubility, approximately 180 mg/mL.[9][10] This property facilitates the preparation of concentrated, stable aqueous solutions without the need for co-solvents or extreme pH adjustments, which could interfere with experimental systems. This contrasts with the freebase form, which has lower aqueous solubility and may be preferred for non-aqueous or solid-state applications.

Evidence DimensionAqueous Solubility
Target Compound Data~180 mg/mL (Levalbuterol HCl)
Comparator Or BaselineLevalbuterol Freebase (lower solubility)
Quantified DifferenceHigh solubility enables concentrated aqueous stock preparation.
ConditionsSolubility in water.

This directly impacts lab workflow and reproducibility; procuring the hydrochloride salt simplifies the preparation of aqueous solutions for biological assays, ensuring complete dissolution and accurate final concentrations.

High-Specificity G-Protein Coupled Receptor (GPCR) Studies

In pharmacological studies aimed at characterizing β2-adrenergic receptor signaling, Levalbuterol is the required tool. Its high, specific affinity ensures that observed downstream effects, such as adenylyl cyclase activation and cAMP production, are directly mediated by the β2-receptor, avoiding the low-affinity, potentially confounding interactions of the (S)-albuterol distomer present in racemic mixtures.[9][10]

In Vitro Models of Airway Inflammation and Immunology

For research investigating the interplay between adrenergic signaling and inflammation, Levalbuterol is the correct choice. Unlike racemic albuterol, it does not trigger the pro-inflammatory signaling (e.g., NF-κB activation, IL-4 release) associated with the (S)-enantiomer, thus providing a clean system to study the true anti-inflammatory potential of β2-agonism.[6][7]

Development of Potent, Low-Dose Aqueous Formulations

When developing nebulizer solutions or other aqueous formulations, Levalbuterol offers superior potency, allowing for an equivalent physiological effect at a significantly lower dose than racemic albuterol.[13] The high solubility of Levalbuterol hydrochloride further aids in creating stable, concentrated liquid preparations suitable for aerosolization or as stock for in vitro assays.[8]

Cell-Based Assays Requiring Precise Dose-Response Curves

In cellular assays where precise dose-response relationships are critical, the enantiopure nature of Levalbuterol is essential. Using Levalbuterol ensures that the concentration of the active molecule is known and that the cellular response is not influenced by the slowly metabolized, biologically active (S)-enantiomer, which can accumulate and cause paradoxical effects.[4]

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

239.15214353 Da

Monoisotopic Mass

239.15214353 Da

Heavy Atom Count

17

UNII

EDN2NBH5SS

Drug Indication

Indicated for the management of COPD (chronic obstructive pulmonary disease, also known as chronic obstructive lung disease) and asthma.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Asthmatic Agents; Bronchodilator Agents; Beta Adrenergic Agonists

Mechanism of Action

β2 adrenergic receptors on airway smooth muscle are Gs coupled and their activation by levosalbutamol leads to activation of adenylate cyclase and to an increase in the intracellular concentration of 3',5'-cyclic adenosine monophosphate (cyclic AMP). Increased cyclic AMP activates protein kinase A which itself inhibits the phosphorylation of myosin produces lower intracellular ionic calcium concentrations, inducing muscle relaxation. Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways, potentially contributing to its benefit in asthma attacks.

Other CAS

34391-04-3

Absorption Distribution and Excretion

Inhalation delivers the medication directly into the airways and lungs, thereby minimizing side effects because of reduced systemic absorption of the inhaled medications.
excreted into the urine.

Metabolism Metabolites

Pure (R)-salbutamol formulation known as levosalbutamol is metabolised up to 12 times faster than (S)-salbutamol by intestine.
Hydrolyzed by esterases in tissue and blood to the active compound colterol. The drug is also conjugatively metabolized to salbutamol 4'-O-sulfate. Route of Elimination: Approximately 72% of the inhaled dose is excreted in the urine within 24 hours, 28% as unchanged drug and 44% as metabolite. Half Life: 1.6 hours

Wikipedia

Levosalbutamol

Biological Half Life

3.3 - 4 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Boulton DW, Fawcett JP: The pharmacokinetics of levosalbutamol: what are the clinical implications? Clin Pharmacokinet. 2001 Jan;40(1):23-40. [PMID:11236808]
Sciencedirect
Compounds from MacDonald et al. Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, doi:10.1038/nchembio790. http://www.nature.com/naturechemicalbiology

Explore Compound Types